Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate
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Overview
Description
Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate is an organic compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.16 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-2-(trifluoromethyl)pent-4-enoic acid with methanol in the presence of a catalyst to form the ester . The reaction conditions often include moderate temperatures and the use of acid or base catalysts to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
Comparison with Other Similar Compounds: Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate can be compared with other trifluoromethylated compounds, such as trifluoromethylbenzene and trifluoromethylproline . These compounds share the trifluoromethyl group but differ in their overall structure and reactivity.
Uniqueness: The presence of both an amino group and a trifluoromethyl group in this compound imparts unique chemical properties, making it distinct from other similar compounds .
Comparison with Similar Compounds
- Trifluoromethylbenzene
- Trifluoromethylproline
- Trifluoromethylpyrazole
Properties
IUPAC Name |
methyl 2-amino-2-(trifluoromethyl)pent-4-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c1-3-4-6(11,5(12)13-2)7(8,9)10/h3H,1,4,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIBDBZZWCABAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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